molecular formula C7H2ClF2N B6235495 4-chloro-2,3-difluorobenzonitrile CAS No. 1224881-80-4

4-chloro-2,3-difluorobenzonitrile

Cat. No.: B6235495
CAS No.: 1224881-80-4
M. Wt: 173.5
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Description

4-chloro-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is of interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-2,3-difluorobenzonitrile can be synthesized through a halogen-exchange reaction. One common method involves the reaction of 3,4-dichlorobenzonitrile with potassium fluoride in the presence of a phase transfer catalyst such as tetraphenylphosphonium bromide. The reaction is typically carried out in a solvent like 1,3-dimethylimidazolidine-2-one at elevated temperatures .

Another method involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst to form 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene. This intermediate is then reacted with ammonia to obtain 3,4-difluorobenzamide, which is subsequently dehydrated to form this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of 3,4-dichlorobenzonitrile as a starting material. The process includes the use of potassium fluoride as a fluorination reagent and a phase transfer catalyst. The reaction conditions are optimized to achieve high yields and purity, making the process suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution reactions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products Formed

Scientific Research Applications

4-chloro-2,3-difluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-2,3-difluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved vary depending on the specific derivative or application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-difluorobenzonitrile
  • 2,4-dichloro-3,5-difluorobenzoic acid
  • 4-chloro-3,5-difluorobenzonitrile

Uniqueness

4-chloro-2,3-difluorobenzonitrile is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in pharmaceuticals and materials science .

Properties

IUPAC Name

4-chloro-2,3-difluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMXBPYPAXHFJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224881-80-4
Record name 4-chloro-2,3-difluorobenzonitrile
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